The compound is derived from a series of rationally designed quinazolin-4-one based hydroxamic acids. These compounds were synthesized to incorporate a histone deacetylase pharmacophore into a known phosphatidylinositol 3-kinase inhibitor, Idelalisib, through an optimized linker. This strategic design aims to enhance the potency and selectivity of the inhibitors against their respective targets.
The synthesis of PI3K/Hdac-IN-3 involves several key steps:
Technical details regarding the synthesis often include specific reagents, solvents, and conditions (temperature, time) used during the reaction stages, which are critical for achieving the desired product yield and purity.
The molecular structure of PI3K/Hdac-IN-3 features a quinazolinone core substituted with various functional groups that enhance its binding affinity for both phosphatidylinositol 3-kinase and histone deacetylases. Key structural components include:
The structural data can be represented in terms of bond lengths, angles, and dihedral angles derived from X-ray crystallography or computational modeling studies.
PI3K/Hdac-IN-3 participates in several chemical reactions primarily involving:
Technical details regarding these reactions include kinetic parameters such as half-maximal inhibitory concentration values (IC50) which indicate the potency of the inhibitor against its targets.
The mechanism of action of PI3K/Hdac-IN-3 involves dual inhibition:
Data supporting this mechanism includes experimental results demonstrating reduced cell viability in hematologic tumor models treated with PI3K/Hdac-IN-3 compared to controls.
The physical properties of PI3K/Hdac-IN-3 may include:
Chemical properties may encompass reactivity with biological targets, pH stability range, and potential interactions with other compounds.
PI3K/Hdac-IN-3 has significant potential applications in cancer research and therapy:
Research studies have shown promising results in preclinical models, indicating its potential effectiveness in enhancing therapeutic outcomes when combined with other agents like PARP inhibitors.
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5